Cas no 2034369-05-4 (2-(1-methyl-1H-indol-3-yl)-N-{3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

2-(1-Methyl-1H-indol-3-yl)-N-{3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide is a structurally complex heterocyclic compound featuring an indole core linked to a 1,2,4-oxadiazole moiety via an acetamide bridge. This molecule exhibits potential pharmacological relevance due to its hybrid scaffold, combining indole and dihydropyridinone pharmacophores, which are known for their bioactivity in medicinal chemistry. The 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity, making the compound a promising candidate for further investigation in drug discovery. Its unique structure may offer advantages in targeting specific enzymes or receptors, particularly in neurological or anti-inflammatory applications. The compound's synthetic route allows for modular modifications to optimize physicochemical and pharmacokinetic properties.
2-(1-methyl-1H-indol-3-yl)-N-{3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide structure
2034369-05-4 structure
Product name:2-(1-methyl-1H-indol-3-yl)-N-{3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide
CAS No:2034369-05-4
MF:C19H17N5O3
MW:363.369983434677
CID:5551353
PubChem ID:168001952

2-(1-methyl-1H-indol-3-yl)-N-{3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • 2034369-05-4
    • 2-(1-methyl-1H-indol-3-yl)-N-{3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide
    • Inchi: 1S/C19H17N5O3/c1-24-11-12(13-5-2-3-7-15(13)24)9-16(25)21-10-17-22-18(23-27-17)14-6-4-8-20-19(14)26/h2-8,11,14H,9-10H2,1H3,(H,21,25)
    • InChI Key: NVFYCBKNTYXPIX-UHFFFAOYSA-N
    • SMILES: O1C(CNC(CC2=CN(C)C3C=CC=CC2=3)=O)=NC(C2C(N=CC=C2)=O)=N1

Computed Properties

  • Exact Mass: 363.13313942g/mol
  • Monoisotopic Mass: 363.13313942g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 637
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 102Ų

2-(1-methyl-1H-indol-3-yl)-N-{3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6524-1492-4mg
2-(1-methyl-1H-indol-3-yl)-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
2034369-05-4
4mg
$66.0 2023-09-08
Life Chemicals
F6524-1492-5μmol
2-(1-methyl-1H-indol-3-yl)-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
2034369-05-4
5μmol
$63.0 2023-09-08
Life Chemicals
F6524-1492-100mg
2-(1-methyl-1H-indol-3-yl)-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
2034369-05-4
100mg
$248.0 2023-09-08
Life Chemicals
F6524-1492-25mg
2-(1-methyl-1H-indol-3-yl)-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
2034369-05-4
25mg
$109.0 2023-09-08
Life Chemicals
F6524-1492-2mg
2-(1-methyl-1H-indol-3-yl)-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
2034369-05-4
2mg
$59.0 2023-09-08
Life Chemicals
F6524-1492-3mg
2-(1-methyl-1H-indol-3-yl)-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
2034369-05-4
3mg
$63.0 2023-09-08
Life Chemicals
F6524-1492-10mg
2-(1-methyl-1H-indol-3-yl)-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
2034369-05-4
10mg
$79.0 2023-09-08
Life Chemicals
F6524-1492-10μmol
2-(1-methyl-1H-indol-3-yl)-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
2034369-05-4
10μmol
$69.0 2023-09-08
Life Chemicals
F6524-1492-20μmol
2-(1-methyl-1H-indol-3-yl)-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
2034369-05-4
20μmol
$79.0 2023-09-08
Life Chemicals
F6524-1492-30mg
2-(1-methyl-1H-indol-3-yl)-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
2034369-05-4
30mg
$119.0 2023-09-08

Additional information on 2-(1-methyl-1H-indol-3-yl)-N-{3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide

Comprehensive Analysis of 2-(1-methyl-1H-indol-3-yl)-N-{3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide (CAS No. 2034369-05-4)

The compound 2-(1-methyl-1H-indol-3-yl)-N-{3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide (CAS No. 2034369-05-4) has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This molecule combines an indole moiety with a 1,2,4-oxadiazole scaffold, linked via an acetamide bridge, making it a promising candidate for drug discovery. Researchers are particularly interested in its potential as a modulator of biological pathways, given its structural resemblance to known bioactive compounds.

In recent years, the demand for novel heterocyclic compounds like 2-(1-methyl-1H-indol-3-yl)-N-{3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide has surged, driven by the need for innovative treatments in areas such as neurodegenerative diseases, cancer, and inflammatory disorders. The indole core is a well-known pharmacophore, frequently found in FDA-approved drugs, while the 1,2,4-oxadiazole ring is recognized for its metabolic stability and ability to engage in hydrogen bonding, enhancing target specificity.

One of the most frequently asked questions about this compound is its synthetic route and mechanism of action. While detailed studies are still underway, preliminary research suggests that the molecule may interact with kinase enzymes or G-protein-coupled receptors (GPCRs), which are critical in signal transduction. The presence of the 2-oxo-1,2-dihydropyridin-3-yl group further adds to its versatility, as this fragment is often associated with metal chelation and enzyme inhibition.

From a drug design perspective, the acetamide linker in 2-(1-methyl-1H-indol-3-yl)-N-{3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide provides flexibility, allowing the molecule to adopt conformations that optimize binding to biological targets. This feature is particularly valuable in the development of small-molecule inhibitors, where spatial orientation can significantly impact efficacy. Additionally, the compound's logP and solubility profiles suggest favorable pharmacokinetic properties, a key consideration in preclinical development.

The rise of computational chemistry and AI-driven drug discovery has further accelerated interest in compounds like CAS No. 2034369-05-4. Virtual screening and molecular docking studies have identified potential target proteins, paving the way for experimental validation. Researchers are also exploring its structure-activity relationship (SAR) to optimize potency and reduce off-target effects, a common challenge in medicinal chemistry.

Another hot topic surrounding this compound is its potential role in personalized medicine. With advancements in genomics and biomarker identification, molecules like 2-(1-methyl-1H-indol-3-yl)-N-{3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide could be tailored to individual patient profiles, improving therapeutic outcomes. This aligns with the growing trend toward precision healthcare, where treatments are customized based on genetic and molecular data.

In summary, 2-(1-methyl-1H-indol-3-yl)-N-{3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide (CAS No. 2034369-05-4) represents a fascinating intersection of heterocyclic chemistry and drug development. Its multifaceted structure and potential applications in disease modulation make it a subject of ongoing research. As scientists continue to unravel its properties, this compound may soon emerge as a cornerstone in the next generation of therapeutics.

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